molecular formula C21H14ClN5O2 B1677539 MRS 1220 CAS No. 183721-15-5

MRS 1220

Cat. No.: B1677539
CAS No.: 183721-15-5
M. Wt: 403.8 g/mol
InChI Key: TWWFAXQOKNBUCR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MRS 1220 is a potent and highly selective antagonist at the human A3 adenosine receptor . The A3 adenosine receptor is a protein that in humans is encoded by the ADORA3 gene . This receptor has a high affinity for adenosine and its activation influences the intracellular concentration of cAMP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenosine signaling pathway . By acting as an antagonist at the A3 adenosine receptor, this compound can inhibit the normal signaling of adenosine, leading to changes in intracellular cAMP levels . This can have downstream effects on various cellular processes, including inflammation and neurotransmission .

Pharmacokinetics

It is known that this compound is soluble in dmso , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in adenosine signaling. For example, this compound has been shown to reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-alpha formation in the human macrophage U-937 cell line . This suggests that this compound may have anti-inflammatory effects at the cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other adenosine receptor subtypes and their respective ligands can affect the action of this compound . Additionally, the pH and temperature of the environment may impact the stability and activity of this compound

Biochemical Analysis

Biochemical Properties

MRS 1220 is known to interact with the human A3 adenosine receptor (hA3AR), exhibiting a dissociation constant (Ki) of 0.59 nM . This interaction is highly selective, as this compound displays an IC50 value > 1 μM for inhibition of binding to rat A3 receptors .

Cellular Effects

In cellular processes, this compound has been shown to reduce tumor size and inhibit blood vessel formation in glioblastoma stem-like cells (GSCs) . It has also been found to decrease VEGF secretion in U87MG GSCs by approximately 25% after 72 hours of hypoxia .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the human A3 adenosine receptor. It competes with the agonist for binding to the receptor, thereby inhibiting the receptor’s function . This results in a decrease in adenylate cyclase activity and a reduction in the stimulation of binding of 35S guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in the human macrophage U-937 cell line, this compound was found to reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-α formation with an IC50 of 0.3 μM .

Dosage Effects in Animal Models

In animal models, specifically eight-week-old male Sprague-Dawley rats bearing C6 (GSCs), this compound administered by intraperitoneal inoculation at a dosage of 0.15 mg/kg/72 h led to a reduction close to 80% and 90% in tumor volume compared to the vehicle-treated group at day ten and fifteen post-treatment, respectively .

Preparation Methods

The synthesis of MRS 1220 involves multiple steps, starting with the preparation of the core triazoloquinazoline structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production.

Chemical Reactions Analysis

MRS 1220 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups under controlled conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MRS 1220 has a wide range of scientific research applications, including:

Properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFAXQOKNBUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183721-15-5
Record name 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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